N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide
Description
N-{2-[(3-Methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a branched alkylaminoethyl side chain. Its structure comprises a cyclopropane ring fused to a carboxamide group, with an ethylamino substituent modified by a 3-methylbutan-2-yl group.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-[2-(3-methylbutan-2-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H22N2O/c1-8(2)9(3)12-6-7-13-11(14)10-4-5-10/h8-10,12H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
VSIXILSRVCCFTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCCNC(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(3-methylbutan-2-ylamino)ethylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s physicochemical profile is influenced by its substituents. Below is a comparative analysis with structurally related cyclopropanecarboxamides:
Data Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The target compound’s branched alkyl chain (3-methylbutan-2-yl) likely increases lipophilicity compared to the smaller 2-methylpropyl analogue , but less than aromatic derivatives like the diphenyl or indole-containing compounds .
- Solubility : Fluorinated and pyrimidinyl substituents enhance polarity and metabolic stability (e.g., C₂₂H₂₁F₂N₅O₂ ), whereas bulky groups like indole may reduce aqueous solubility .
- Synthetic Complexity : The synthesis of fluorinated or heteroaromatic derivatives (e.g., pyrimidinyl ) requires specialized reagents, whereas alkyl-substituted carboxamides (e.g., target compound) may be synthesized via standard amide coupling protocols .
Biological Activity
N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Chemical Formula :
- Structural Features : The structure includes a cyclopropane ring and a side chain containing a 3-methylbutan-2-yl group, which is significant for its interaction with biological targets.
Preliminary studies suggest that this compound may interact with specific enzymes or receptors, modulating their activity. The exact mechanisms are still under investigation, but potential therapeutic implications include:
- Cancer Treatment : The compound may inhibit pathways involved in tumor growth.
- Neurodegenerative Diseases : It could play a role in modulating neurotransmitter levels, thus impacting conditions like Alzheimer's disease.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could lead to reduced cell proliferation in cancer models.
- Receptor Binding : It may selectively bind to certain receptors, influencing signaling pathways related to neuroprotection and anti-inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Below are key findings from recent research:
| Study | Findings |
|---|---|
| Study 1 : Synthesis and Pharmacological Characterization (2014) | Identified the compound as a potential GPR88 ligand, which is involved in neurogenic signaling pathways. |
| Study 2 : Enzyme Interaction Analysis | Demonstrated that the compound inhibits specific kinases associated with cancer progression, suggesting its potential as an anticancer agent. |
| Study 3 : Neuroprotective Effects | Found that the compound modulates GABA levels, indicating possible applications in treating epilepsy and anxiety disorders. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{2-[4-(morpholinomethyl)]phenyl}acetamide | Morpholine ring instead of cyclopropane | Different pharmacological properties; primarily studied for analgesic effects |
| N-{2-[4-(thian-4-yl)amino]ethyl}acetamide | Thianyl group present | Potentially different activity due to thianyl presence; explored for antimicrobial effects |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms of this compound. Areas for future investigation include:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
- Clinical Trials : Exploring therapeutic applications in human subjects for conditions such as cancer and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
